2-Bromo-3,5-dichloro-4-fluoroaniline
Description
2-Bromo-3,5-dichloro-4-fluoroaniline (C₆H₃BrCl₂FN) is a halogenated aniline derivative featuring bromine, chlorine, and fluorine substituents on the aromatic ring. This compound is of significant interest in organic synthesis, particularly as a precursor in pharmaceuticals, agrochemicals, and materials science. Its unique substitution pattern (halogens at positions 2, 3, 4, and 5) confers distinct electronic and steric properties, influencing reactivity and interactions in downstream applications.
Properties
IUPAC Name |
2-bromo-3,5-dichloro-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrCl2FN/c7-4-3(11)1-2(8)6(10)5(4)9/h1H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNENFPKVWBEPBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)F)Cl)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674245 | |
| Record name | 2-Bromo-3,5-dichloro-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092350-32-7 | |
| Record name | 2-Bromo-3,5-dichloro-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,5-dichloro-4-fluoroaniline typically involves halogenation reactions. One common method is the bromination of 3,5-dichloro-4-fluoroaniline using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is usually carried out in a solvent like dichloromethane at low temperatures to control the reaction rate and prevent over-bromination.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar halogenation reactions but with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance production efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3,5-dichloro-4-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro compounds.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The halogen atoms on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Nitro Compounds: Resulting from the oxidation of the amino group.
Amines: Resulting from the reduction of the nitro group.
Substituted Benzene Derivatives: Resulting from substitution reactions at the halogenated positions.
Scientific Research Applications
2-Bromo-3,5-dichloro-4-fluoroaniline is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biological systems and the development of bioactive compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Bromo-3,5-dichloro-4-fluoroaniline exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
4-Bromo-3,5-difluoroaniline (CAS: 500357-40-4)
Structural Differences :
- Substitution pattern: Bromine at position 4, fluorine at positions 3 and 5 (vs. bromine at 2, chlorine at 3/5, fluorine at 4 in the target compound).
- Molecular formula: C₆H₄BrF₂N (vs. C₆H₃BrCl₂FN).
Physical Properties :
Applications: Primarily used as an intermediate in specialty chemical synthesis.
3,5-Dichloro-4-fluoroaniline
Structural Differences :
- Substitution pattern: Chlorine at positions 3 and 5, fluorine at position 4 (vs. bromine at 2, chlorine at 3/5, fluorine at 4).
- Molecular formula: C₆H₄Cl₂FN (vs. C₆H₃BrCl₂FN).
Physical Properties :
Reactivity: The absence of bromine reduces molecular weight (212.01 g/mol vs.
Applications : Used in agrochemical intermediates due to its balanced halogenation profile .
4-Bromo-3,5-difluoro-2-iodoaniline (CAS: 1467060-36-1)
Structural Differences :
Physical Properties :
- Higher molecular weight due to iodine substitution, likely reducing solubility in polar solvents compared to the target compound.
2-Bromo-3,5-dimethoxyaniline
Structural Differences :
- Substitution pattern: Bromine at 2, methoxy groups at 3 and 5 (vs. halogens at 2, 3, 4, and 5).
- Molecular formula: C₈H₁₀BrNO₂.
Comparative Data Table
Biological Activity
2-Bromo-3,5-dichloro-4-fluoroaniline (C6H3BrCl2FN) is a halogenated aniline derivative that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by multiple halogen substituents, contributes to its biological activity, making it a compound of interest for further investigation.
2-Bromo-3,5-dichloro-4-fluoroaniline is an organic compound with the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C6H3BrCl2FN |
| Molecular Weight | 231.45 g/mol |
| Density | 1.67 g/mL |
| Purity | ≥98.5% |
The biological activity of 2-bromo-3,5-dichloro-4-fluoroaniline is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of bromine, chlorine, and fluorine enhances the compound's reactivity and binding affinity. This results in potential inhibition of enzyme activity or modulation of receptor functions, which can lead to various pharmacological effects.
Biological Activity Studies
Recent studies have explored the biological activities associated with 2-bromo-3,5-dichloro-4-fluoroaniline. Key findings include:
- Antitumor Activity : In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been tested against A2058 human melanoma cells and demonstrated a reduction in cell viability at certain concentrations (IC50 values reported around 40 nM) .
- Enzyme Inhibition : The compound has been identified as a potent inhibitor of autotaxin (ATX), an enzyme involved in the production of lysophosphatidic acid (LPA), which plays a critical role in cancer progression and metastasis. The inhibition of ATX by 2-bromo-3,5-dichloro-4-fluoroaniline suggests potential therapeutic applications in managing cancer metastasis .
- Antimicrobial Properties : Preliminary assessments indicate that this compound may possess antimicrobial activity against certain pathogens, although further research is needed to establish its efficacy and mechanism in this context.
Case Studies
Several case studies have highlighted the potential applications of 2-bromo-3,5-dichloro-4-fluoroaniline:
- Case Study 1 : A study focusing on the synthesis of novel ATX inhibitors derived from halogenated anilines reported that compounds structurally similar to 2-bromo-3,5-dichloro-4-fluoroaniline exhibited improved potency against ATX compared to their non-halogenated counterparts .
- Case Study 2 : Research investigating the structure-activity relationship (SAR) of halogenated anilines demonstrated that variations in halogen substitution patterns significantly influenced biological activity. The presence of both chlorine and fluorine in 2-bromo-3,5-dichloro-4-fluoroaniline was shown to enhance its inhibitory effects on target enzymes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
